molecular formula C25H35N3O6S3 B14750926 ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide

ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide

Cat. No.: B14750926
M. Wt: 569.8 g/mol
InChI Key: GIZBBLGLALCUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C25H35N3O6S3

Molecular Weight

569.8 g/mol

IUPAC Name

azane;N-ethyl-2-methylbenzenesulfonamide;N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S2.C9H13NO2S.H3N/c1-4-17(22(18,19)15-11-7-5-9-13(15)2)23(20,21)16-12-8-6-10-14(16)3;1-3-10-13(11,12)9-7-5-4-6-8(9)2;/h5-12H,4H2,1-3H3;4-7,10H,3H2,1-2H3;1H3

InChI Key

GIZBBLGLALCUJV-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1C.CCN(S(=O)(=O)C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2C.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide typically involves the reaction of N-ethyl-2-methylbenzenesulfonamide with ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, efficient mixing, and temperature regulation to maintain optimal reaction conditions. The final product is purified through distillation and crystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-ethyl-2-methylbenzenesulfonamide derivatives with different functional groups .

Scientific Research Applications

Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. This interaction is facilitated by the compound’s unique molecular structure, which allows it to interact with various functional groups within the polymer matrix .

Comparison with Similar Compounds

Comparative Analysis

Structural and Physical Properties

Property Ammonia (NH₃) N-ethyl-2-methylbenzenesulfonamide N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide
Molecular Formula NH₃ C₉H₁₃NO₂S C₁₇H₂₁NO₄S₂
Molecular Weight 17.03 g/mol 199.27 g/mol 391.48 g/mol
Physical State Gas Solid Solid
Boiling Point -33.3°C ~200–250°C (estimated) >250°C (estimated)
Solubility Highly soluble in water Soluble in organic solvents (e.g., DCM) Limited solubility in polar solvents
Thermal Stability Decomposes at high temperatures Stable up to ~200°C Stable up to ~300°C

Key Observations :

  • Ammonia’s simple structure and low molecular weight result in gaseous behavior, whereas sulfonamides’ aromaticity and substituents confer solid states and higher thermal stability .
  • Sulfonamides’ solubility decreases with increasing molecular complexity due to hydrophobic substituents .
Ammonia
  • Reactivity : Acts as a weak base (pKb = 4.75), forming ammonium (NH₄⁺) in acidic conditions. Participates in redox reactions, such as combustion (4NH₃ + 3O₂ → 2N₂ + 6H₂O) .
  • Applications: Fuel for internal combustion engines (ICEs) with reduced carbon emissions . Fertilizer production (e.g., ammonium sulfate) . NOx reduction via selective catalytic reduction (SCR) .
Sulfonamides
  • Reactivity :
    • Undergo hydrolysis under acidic/basic conditions to yield sulfonic acids and amines.
    • Participate in nucleophilic substitution due to the electron-withdrawing sulfonyl group .
  • Applications :
    • Pharmaceutical intermediates (e.g., antibacterial agents) .
    • Ligands in coordination chemistry or catalysts in organic synthesis .

Research Findings and Methodologies

Ammonia in Energy Systems

  • Combustion Efficiency : Ammonia’s high octane number (≈110) and autoignition resistance make it suitable for ICEs, but its low flame speed requires blending with hydrogen or hydrocarbons .
  • NOx Reduction: In SCR systems, ammonia’s chemical effect reduces NOx by 60–90%, outperforming thermal/dilution effects .

Biological Activity

The compound ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

The compound is characterized by the following chemical formula and structure:

  • Chemical Formula : C₁₃H₁₅N₃O₃S₂
  • Molecular Weight : 305.4 g/mol
  • Structural Features : The presence of sulfonamide groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including the compound . A notable study demonstrated that certain synthesized benzenesulfonamides exhibited selective inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for these compounds ranged from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory effects .

Apoptosis Induction :
Compound 4e , a derivative related to our compound, was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in annexin V-FITC positive cells indicating late apoptotic phases. The percentage of apoptotic cells increased from 0.18% to 22.04% .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, and the compound shows promising activity against various bacterial strains. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations around 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

Molecular Docking Studies :
Docking studies have indicated favorable binding interactions with critical bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis in bacteria . This suggests that the compound may serve as a lead molecule for developing new antimicrobial agents.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerMDA-MB-231 (breast cancer)IC50: 10.93 - 25.06 nM
Apoptosis InductionMDA-MB-231Annexin V-FITC increase: 22x
AntimicrobialStaphylococcus aureusInhibition: 80.69% at 50 µg/mL
AntimicrobialKlebsiella pneumoniaeInhibition: 79.46% at 50 µg/mL

Study on Anticancer Properties

In a study investigating novel sulfonamide derivatives, compounds were synthesized and evaluated for their ability to inhibit CA IX and induce apoptosis in cancer cell lines. Results indicated that compounds similar to our target exhibited significant anticancer properties through selective enzyme inhibition and apoptosis induction .

Study on Antimicrobial Properties

Research on sulfonyl urea derivatives revealed their effectiveness against bacterial strains by targeting FabH, leading to disruption in fatty acid biosynthesis essential for bacterial growth . This highlights the potential application of our compound in developing new antibiotics.

Q & A

Q. Table 1. Key Reaction Conditions for Sulfonamide Derivatives

CompoundReaction StepReagents/ConditionsKey CharacterizationRef.
N-Ethyl-2-methylbenzenesulfonamideSulfonylationChlorosulfonic acid, NH₃, 0°C¹H NMR (δ 2.4 ppm, CH₃), MS (m/z 213)
N-Ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamideAminationLiAlH₄, THF, 60°C¹³C NMR (C-SO₂ at 118 ppm), HRMS

Q. Table 2. Crystallographic Refinement Parameters for Sulfonamides

ParameterSHELXL SettingsOutcome
DisplacementANIS = 1.2Resolved ethyl group disorder
TwinningTWIN 0.1 -0.5R-factor < 0.05
Hydrogen BondingAFIX 147Validated N–H···O interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.